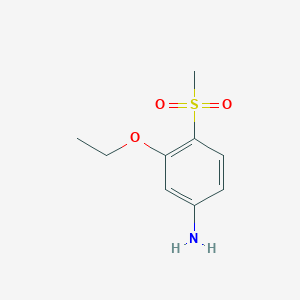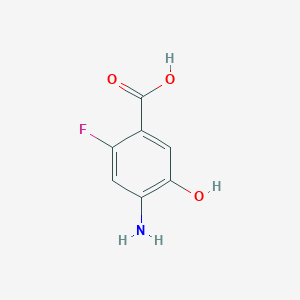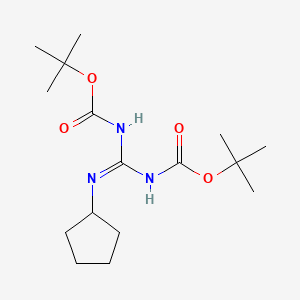
CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This compound is characterized by the presence of a cyclopentyl group and two tert-butoxycarbonyl (Boc) groups attached to the guanidine moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester typically involves the reaction of cyclopentylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, leading to the formation of the free guanidine derivative.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used to remove the Boc groups.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: The primary product is the free guanidine derivative after the removal of the Boc groups.
Oxidation and Reduction Reactions: The specific products depend on the nature of the oxidizing or reducing agents used.
科学的研究の応用
CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester has several applications in scientific research:
作用機序
The mechanism of action of CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester primarily involves its role as a protecting group. The Boc groups protect the guanidine moiety from unwanted reactions during synthesis. Upon deprotection, the free guanidine can interact with molecular targets, such as enzymes or receptors, depending on the specific application .
類似化合物との比較
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- N,N’-Di-Boc-S-methylisothiourea
Uniqueness: CArbamic acid, (cyclopentylcarbonimidoyl)bis-, bis(1,1-dimethylethyl) ester is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes .
特性
IUPAC Name |
tert-butyl N-[N'-cyclopentyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4/c1-15(2,3)22-13(20)18-12(17-11-9-7-8-10-11)19-14(21)23-16(4,5)6/h11H,7-10H2,1-6H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDWBXZSGSZSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
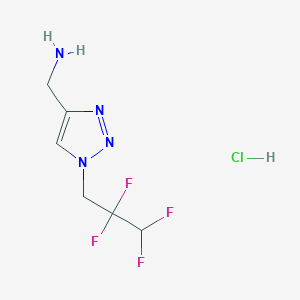
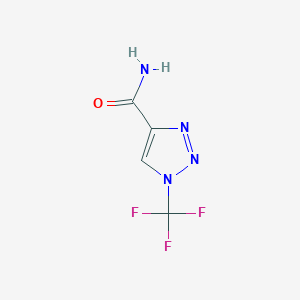
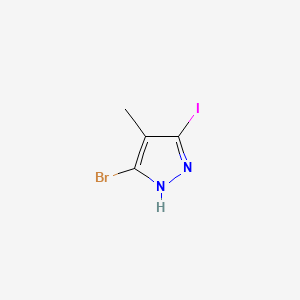
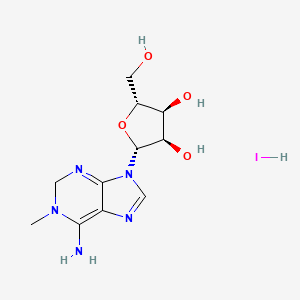

![8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid](/img/structure/B8118787.png)
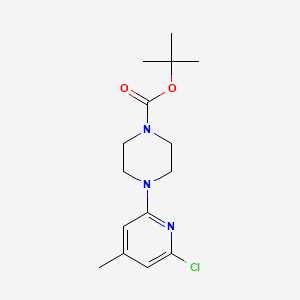
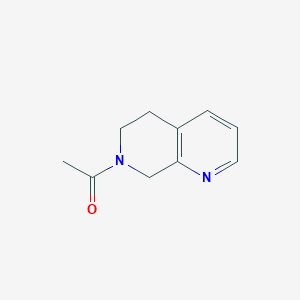
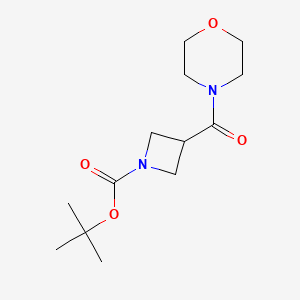
![2-[(3,3-Dimethoxycyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8118829.png)
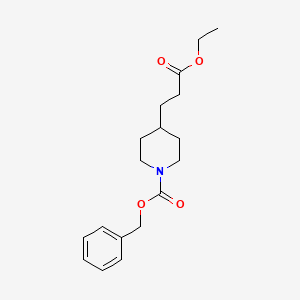
![tert-Butyl 4-(3-{[(benzyloxy)carbonyl]amino}propanoyl)piperazine-1-carboxylate](/img/structure/B8118839.png)
